molecular formula C8H12ClNO3 B12563903 Phenol, 4-amino-2,6-dimethoxy-, hydrochloride CAS No. 198134-83-7

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride

Cat. No.: B12563903
CAS No.: 198134-83-7
M. Wt: 205.64 g/mol
InChI Key: CNDNENQTAKXLHX-UHFFFAOYSA-N
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Description

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride typically involves multiple steps. One common method includes:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-dimethoxy-: Similar structure but lacks the amino group at the 4-position.

    4-amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring instead of a phenol ring.

Uniqueness

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is unique due to the combination of its amino and methoxy groups on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

198134-83-7

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

4-amino-2,6-dimethoxyphenol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-11-6-3-5(9)4-7(12-2)8(6)10;/h3-4,10H,9H2,1-2H3;1H

InChI Key

CNDNENQTAKXLHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)N.Cl

Origin of Product

United States

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